N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide
Description
This compound features a benzo[c]isoxazole core substituted at position 5 with a phenyl group and a carboxamide side chain. The side chain includes a 3-methylbutan-2-yl moiety bearing a 1H-1,2,4-triazole ring.
Properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14(2)19(11-26-13-22-12-23-26)24-21(27)16-8-9-18-17(10-16)20(28-25-18)15-6-4-3-5-7-15/h3-10,12-14,19H,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDDMYVBENUXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and case studies highlighting its efficacy.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[c]isoxazole moiety
- A triazole ring
- A carboxamide functional group
This structural composition is believed to contribute to its biological activity through interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the triazole ring allows for interaction with cytochrome P450 enzymes, which are crucial in drug metabolism. This interaction may alter the metabolic pathways of various substrates, enhancing therapeutic outcomes or reducing toxicity .
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from triazoles have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. Similar triazole derivatives have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting a potential role in treating bacterial infections .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 1.1 | |
| Anticancer | HCT116 | 2.6 | |
| Antimicrobial | E. coli | Not specified | |
| Antimicrobial | S. aureus | Not specified |
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of related compounds, it was found that those containing a triazole moiety significantly inhibited cell proliferation by inducing apoptosis in cancer cells. The mechanism was linked to the inhibition of thymidylate synthase, a key enzyme in DNA synthesis . This suggests that this compound may exhibit similar effects.
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of triazole derivatives revealed promising results against various bacterial strains. The compounds were assessed using the agar diffusion method, showing significant zones of inhibition comparable to standard antibiotics . This indicates that this compound could serve as a lead compound for developing new antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole and isoxazole moieties. The compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of benzo[c]isoxazole exhibited significant antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
The benzo[c]isoxazole scaffold has been associated with anticancer activity. Research indicates that compounds featuring this structure can induce apoptosis in cancer cells. For instance, derivatives were tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), showing promising results in inhibiting cell proliferation .
Neuroprotective Effects
Triazole-containing compounds have been investigated for their neuroprotective effects. In particular, the compound's ability to modulate neurotransmitter systems could provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have shown that similar triazole derivatives can enhance cognitive function in animal models .
Agricultural Applications
Fungicides
The triazole ring is well-known for its fungicidal properties. Research has indicated that compounds similar to N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide can be developed into effective fungicides against various plant pathogens. Field trials have shown significant reductions in fungal diseases in crops treated with these compounds .
Herbicides
In addition to fungicidal properties, triazole-based compounds are being explored as herbicides. Their ability to inhibit specific enzymes involved in plant growth pathways makes them suitable candidates for weed management strategies .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Studies suggest that adding such compounds can improve thermal stability and mechanical strength in polymer composites .
Nanotechnology
In nanotechnology, the compound's unique chemical structure allows for its use in creating nanoparticles with specific functionalities. Research is ongoing into its application in drug delivery systems where targeted release mechanisms can be achieved using nanoparticles derived from this compound .
Case Studies
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Research Findings and Implications
- Neuroprotective Potential: The target compound’s benzo[c]isoxazole core aligns with 2G11’s neuroprotective activity, but its triazole side chain may shift therapeutic focus toward non-neurological targets, such as kinase or protease inhibition .
- Metabolic Stability : highlights high synthetic yields (82–93%) for benzo[c]isoxazole-triazole hybrids, suggesting the target compound may exhibit favorable manufacturability.
- Target Selectivity : Talarozole’s success in dermatology underscores the triazole’s versatility, but the target compound’s unique substitution pattern may reduce off-target effects compared to benzothiazole-containing analogs .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
